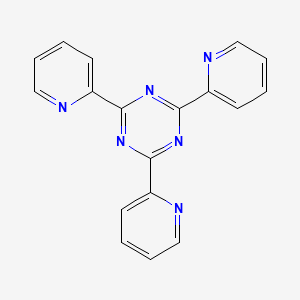

2,4,6-Tri(2-pyridyl)-1,3,5-triazine

Vue d'ensemble

Description

La 2,4,6-Tris(2-pyridyl)-1,3,5-triazine est un composé organique hétérocyclique comportant trois cycles 2-pyridyle et un cycle 1,3,5-triazine. Elle a été synthétisée pour la première fois par Case et Koft en 1959 . Ce composé est connu pour son système π conjugué étendu et ses multiples sites de coordination, ce qui en fait un ligand précieux en chimie de coordination .

Méthodes De Préparation

La 2,4,6-Tris(2-pyridyl)-1,3,5-triazine peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la réaction de la 2-cyanopyridine avec l'amide de sodium dans l'ammoniac liquide, suivie d'une cyclisation avec la formamide . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires mais sont optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

La 2,4,6-Tris(2-pyridyl)-1,3,5-triazine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Elle peut former des complexes avec des ions métalliques, tels que le fer, où elle agit comme un ligand.

Réduction : Le composé peut être réduit pour former divers dérivés.

Substitution : Elle peut subir des réactions de substitution où un ou plusieurs de ses cycles pyridyle sont remplacés par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent le chlorure ferrique pour l'oxydation et le dithionite de sodium pour la réduction . Les principaux produits formés à partir de ces réactions sont généralement des complexes métalliques ou des dérivés substitués du composé d'origine .

Applications De Recherche Scientifique

La 2,4,6-Tris(2-pyridyl)-1,3,5-triazine a une large gamme d'applications en recherche scientifique :

Industrie : Le composé est utilisé dans la séparation et l'extraction des ions lanthanides et actinides trivalents.

Mécanisme d'action

Le mécanisme d'action de la 2,4,6-Tris(2-pyridyl)-1,3,5-triazine implique sa capacité à former des complexes avec des ions métalliques. Par exemple, en présence de chlorure ferrique, le composé est oxydé pour former un complexe avec des ions ferreux, ce qui entraîne un changement de couleur qui peut être mesuré spectrophotométriquement . Cette propriété en fait un réactif précieux en chimie analytique.

Mécanisme D'action

The mechanism of action of 2,4,6-Tris(2-pyridyl)-1,3,5-triazine involves its ability to form complexes with metal ions. For example, in the presence of ferric chloride, the compound is oxidized to form a complex with ferrous ions, resulting in a color change that can be measured spectrophotometrically . This property makes it a valuable reagent in analytical chemistry.

Comparaison Avec Des Composés Similaires

La 2,4,6-Tris(2-pyridyl)-1,3,5-triazine est souvent comparée à d'autres ligands polypyridyles tels que la 2,2'-bipyridine et la 1,10-phénanthroline. Contrairement à ces composés, la 2,4,6-Tris(2-pyridyl)-1,3,5-triazine possède un cycle pyridyle supplémentaire et un cycle triazine, ce qui lui confère un système π plus grand et plus de sites de coordination . Cela la rend plus polyvalente pour former des complexes avec divers ions métalliques.

Des composés similaires comprennent :

- 2,2'-Bipyridine

- 1,10-Phénanthroline

- 2,2’:6’,2’'-Terpyridine

Activité Biologique

2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ) is a triazine derivative known for its significant biological activities, particularly in antioxidant properties and metal ion complexation. This compound has gained attention in various fields including biochemistry, analytical chemistry, and medicinal chemistry due to its ability to interact with metal ions and its role as a reducing agent.

- Molecular Formula : C₁₈H₁₂N₆

- Molecular Weight : 312.34 g/mol

- Melting Point : 248-252 °C

- CAS Number : 3682-35-7

Antioxidant Activity

TPTZ exhibits strong antioxidant properties which have been extensively studied through various assays. The Ferric Reducing Antioxidant Power (FRAP) assay is commonly used to evaluate its antioxidant capacity. In this assay, TPTZ reacts with ferric ions (Fe³⁺), reducing them to ferrous ions (Fe²⁺), resulting in a color change that can be quantified spectrophotometrically.

- FRAP Assay Results : TPTZ showed a significant ability to reduce ferric ions, with absorbance changes indicating high antioxidant activity. For instance, extracts from certain grape varieties exhibited antioxidant capacities of up to 1164.22 μM Trolox equivalents per 100 mL when assessed with TPTZ .

| Sample Type | Antioxidant Capacity (μM Trolox/100 mL) |

|---|---|

| Merlot | 1164.22 |

| Fetească Neagră | 782.09 |

Metal Ion Complexation

TPTZ is also noted for its ability to form stable complexes with various metal ions such as iron. This property is utilized in the quantification of iron species in biological samples.

- Iron Detection : A study demonstrated that TPTZ could effectively determine the amounts of iron(II) and iron(III) in human palm samples after contact with iron tools. The study highlighted that the moisture level of the skin significantly influenced the transfer rates of these iron species .

Case Studies

- Iron Transfer Study : A forensic investigation utilized TPTZ to assess the transfer of iron from tools to human skin. The results indicated that higher moisture levels on the palm correlated with increased transfer of iron(II), while lower moisture levels led to a decrease over time .

- Antioxidant Power in Semen Samples : Another study measured the Total Antioxidant Capacity (TAC) in semen using TPTZ as a reagent. This research aimed to establish a correlation between TAC and male fertility, suggesting potential therapeutic applications for antioxidants .

The antioxidant mechanism of TPTZ involves its ability to donate electrons, thereby neutralizing free radicals and preventing oxidative stress in biological systems. This property is particularly beneficial in mitigating damage caused by reactive oxygen species (ROS).

Propriétés

IUPAC Name |

2,4,6-tripyridin-2-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVWNDHKTPHDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63451-30-9 (monoperchlorate) | |

| Record name | 2,4,6-Tripyridyl-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7063132 | |

| Record name | 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light yellow powder with lumps; [Aldrich MSDS] | |

| Record name | 2,4,6-Tripyridyl-s-triazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3682-35-7 | |

| Record name | 2,4,6-Tris(2′-pyridyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3682-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tripyridyl-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpyridyl-s-triazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(2-pyridyl)-s-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIPYRIDYL-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG57D9P2VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TPTZ?

A1: TPTZ has the molecular formula C18H12N6 and a molecular weight of 312.33 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize TPTZ and its complexes?

A2: Common spectroscopic techniques include:

- Infrared (IR) spectroscopy: Identifies functional groups and coordination modes within the molecule and its complexes. [, , , , , , , , , , , , , , , , , , , ]

- Ultraviolet-visible (UV-Vis) spectroscopy: Provides information on electronic transitions within the molecule and its complexes, including metal-to-ligand and ligand-to-metal charge transfer transitions. [, , , , , , , , , , , , , , , , , , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 31P): Used to determine the structure and dynamics of TPTZ complexes, particularly in solution. [, , , , , , , , , , , , , , , , , , , ]

- Electron Paramagnetic Resonance (EPR) spectroscopy: Useful for characterizing paramagnetic metal centers in TPTZ complexes, providing insights into their electronic structure and geometry. [, ]

- Mass spectrometry (ESMS and FAB): Determines the molecular weight and fragmentation patterns of TPTZ complexes. []

Q3: What are the common coordination modes of TPTZ with metal ions?

A3: TPTZ typically coordinates to metal ions in a tridentate fashion through its three nitrogen atoms. This can occur in a symmetrical or asymmetrical manner, forming a terpyridine-like or bipyridine-like coordination mode, respectively. [, , , , ] Additionally, TPTZ can act as a bridging ligand between two metal centers. [, , , , ]

Q4: How does the presence of TPTZ influence the stability of its metal complexes?

A4: TPTZ, due to its strong chelating ability, generally enhances the stability of its metal complexes. This is particularly important in biological systems where stable complexes are crucial for activity. [, , ]

Q5: Are there any reported cases of TPTZ undergoing hydrolysis in the presence of metal ions?

A5: Yes, copper(II) and rhodium(III) ions have been reported to promote the hydrolysis of TPTZ under specific conditions, leading to the formation of bis(2-pyridylcarbonyl)amide (bpca) and 2-picolinamide (pa). [, , , ]

Q6: What catalytic applications have been explored for TPTZ complexes?

A6: TPTZ complexes, particularly those containing ruthenium, have shown promise as electrocatalysts for the reduction of carbon dioxide (CO2) to carbon monoxide (CO). [, ]

Q7: How has computational chemistry been used to study TPTZ and its complexes?

A7: Computational studies, including density functional theory (DFT) calculations, have been employed to:

- Investigate the electronic structure and bonding properties of TPTZ complexes. [, , ]

- Elucidate the mechanism of reactions involving TPTZ complexes, such as CO2 reduction. []

- Rationalize the observed spectroscopic properties of TPTZ complexes. [, ]

- Explore the photochromic properties of TPTZ-based materials. []

Q8: How do modifications to the TPTZ structure impact its coordination chemistry and properties?

A8: While specific SAR studies are limited in the provided research, modifications to the TPTZ structure, such as introducing electron-donating or withdrawing substituents, could influence:

Q9: What analytical techniques are commonly employed for the quantification of TPTZ?

A9: While the provided research focuses on qualitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry detection could be suitable for TPTZ quantification.

Q10: How is TPTZ typically used in analytical chemistry?

A10: TPTZ is frequently utilized in analytical chemistry as a chromogenic reagent for the spectrophotometric determination of iron. It forms a intensely colored complex with Fe(II), which can be quantified based on its absorbance. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.